molecular formula C7H8N2O2 B13797443 5-But-2-ynylimidazolidine-2,4-dione

5-But-2-ynylimidazolidine-2,4-dione

Cat. No.: B13797443
M. Wt: 152.15 g/mol
InChI Key: WMKCRDMCEAEAOQ-UHFFFAOYSA-N
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Description

5-But-2-ynylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a five-membered cyclic ureideImidazolidine-2,4-dione derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-But-2-ynylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with but-2-yne. One common method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with ammonium carbonate and potassium cyanide to form hydantoins, which can then be further modified .

Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-But-2-ynylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-But-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its anticonvulsant activity, it is believed to modulate the activity of neurotransmitters in the brain, thereby reducing the occurrence of seizures .

Comparison with Similar Compounds

Uniqueness: 5-But-2-ynylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-but-2-ynylimidazolidine-2,4-dione

InChI

InChI=1S/C7H8N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,4H2,1H3,(H2,8,9,10,11)

InChI Key

WMKCRDMCEAEAOQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1C(=O)NC(=O)N1

Origin of Product

United States

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